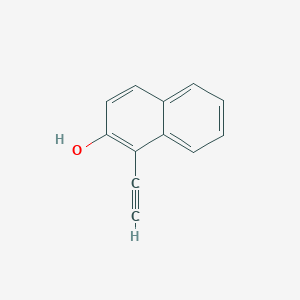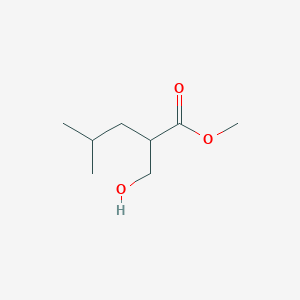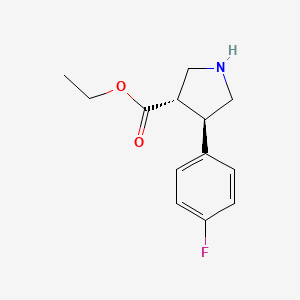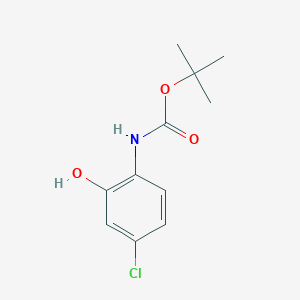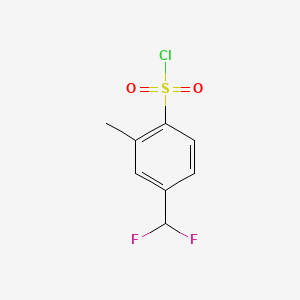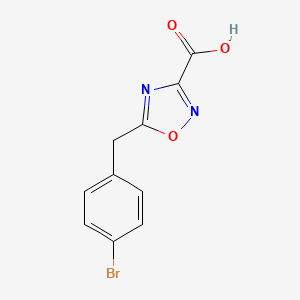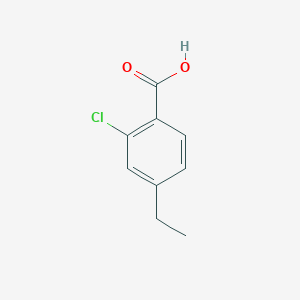![molecular formula C7H11F3O3 B13619706 Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate is an organic compound with the molecular formula C7H11F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate typically involves the reaction of ethyl acetate with 1,1,1-trifluoro-2-propanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity .
化学反応の分析
Types of Reactions
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanol: A precursor in the synthesis of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another compound with a trifluoromethyl group, used in different chemical applications.
Uniqueness
This compound stands out due to its ester functionality combined with the trifluoromethyl group. This combination imparts unique reactivity and properties, making it valuable in various chemical and biological applications.
特性
分子式 |
C7H11F3O3 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
ethyl 2-(1,1,1-trifluoropropan-2-yloxy)acetate |
InChI |
InChI=1S/C7H11F3O3/c1-3-12-6(11)4-13-5(2)7(8,9)10/h5H,3-4H2,1-2H3 |
InChIキー |
MEJDWIQOVZDQPV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


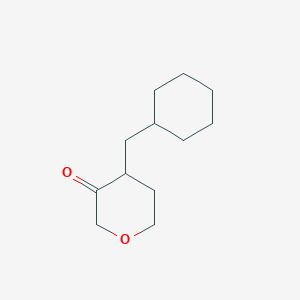
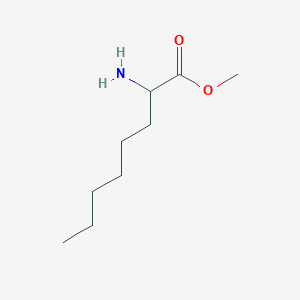
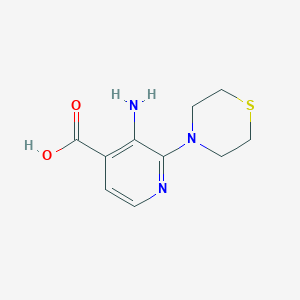
![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
